Derivatives containing 1H-1,2,4-triazole and piperazine moieties exhibit potent antifungal activity against Candida albicans, exceeding the potency of fluconazole and itraconazole [].
A specific derivative, (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl), acts as a potent and selective mGlu2/3 receptor antagonist, demonstrating antidepressant-like activity in preclinical models [].
JNJ-27141491, a thioxo-imidazole derivative, functions as a noncompetitive antagonist of the human chemokine receptor CCR2. This compound exhibits oral anti-inflammatory activity in preclinical models, suggesting potential for treating inflammatory diseases [].
A 7-azaindole derivative, GNF3809, exhibits promising activity in protecting pancreatic β-cells from cytokine-induced apoptosis, a hallmark of type 1 diabetes. In preclinical models, GNF3809 preserves β-cell mass and improves glucose tolerance, highlighting its potential as a novel therapeutic intervention for type 1 diabetes [].
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) is a potent and selective Akt inhibitor with promising anticancer activity. It exhibits improved cutaneous safety compared to earlier Akt inhibitors, suggesting a potential for reduced side effects in clinical settings [].
Derivatives incorporating thioxo-imidazole scaffolds demonstrate potent and selective antagonism at the human chemokine receptor CCR2. These compounds effectively inhibit monocyte and neutrophil recruitment in preclinical models, suggesting potential for treating inflammatory diseases [].
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(3,4-difluorophenyl)piperidine, represent a novel class of pure opioid receptor antagonists. These compounds have led to the development of clinically relevant drugs like alvimopan (Entereg), used to accelerate gastrointestinal recovery following surgery [].
Conformationally constrained ortho-anilino diaryl ureas incorporating a spiropiperidine indoline scaffold exhibit potent and selective P2Y1 receptor antagonism. These compounds demonstrate oral bioavailability and efficacy in preclinical thrombosis models, suggesting potential as antithrombotic agents with a favorable safety profile [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: